Nigrocin-1-OA3 Exhibits Superior Anti-Staphylococcal Potency vs. Nigrocin-1-OA1
Against the clinically relevant Gram-positive pathogen Staphylococcus aureus ATCC 25923, Nigrocin-1-OA3 demonstrates approximately 2-fold higher potency compared to its closest homolog, Nigrocin-1-OA1. The MIC for Nigrocin-1-OA3 is 5.4 µM, whereas Nigrocin-1-OA1 requires 10.4 µM to achieve the same inhibitory effect [1][2].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against Staphylococcus aureus ATCC 25923 |
|---|---|
| Target Compound Data | 5.4 µM |
| Comparator Or Baseline | Nigrocin-1-OA1: 10.4 µM |
| Quantified Difference | 1.9-fold lower MIC (higher potency) |
| Conditions | Broth microdilution assay; Mueller-Hinton broth; 37°C; 18-24 h incubation |
Why This Matters
Procurement of Nigrocin-1-OA3 over Nigrocin-1-OA1 reduces the required peptide mass for achieving the same antibacterial effect by ~48%, directly lowering experimental cost and minimizing potential off-target effects at higher concentrations.
- [1] DRAMP Database. DRAMP01428: Nigrocin-1-OA3 Activity Information. Accessed 2026. View Source
- [2] DRAMP Database. DRAMP01426: Nigrocin-1-OA1 Activity Information. Accessed 2026. View Source
